[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate
Description
[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate is a primary amine derivative featuring a benzylamine group linked to a 2-methyl-substituted imidazole ring.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-(2-methylimidazol-1-yl)phenyl]methanamine;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.H2O/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11;/h2-7H,8,12H2,1H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBPKDQBFQPLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CN.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate can be achieved through several methods. One common method involves the reaction of 4-(2-methyl-1H-imidazol-1-yl)benzyl chloride with ammonia or an amine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Alkylation at the Amine Group
The primary amine functionality undergoes alkylation reactions under basic conditions. In a representative protocol (Scheme 1):
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Reagents : Sodium hydride (base), alkyl halides (e.g., methyl iodide, benzyl chloride)
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Conditions : Anhydrous THF, 0°C to room temperature, 12–24 hours
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Products : N-alkylated derivatives with retained imidazole aromaticity
| Alkylating Agent | Product Yield (%) | Key Characterization Data |
|---|---|---|
| Methyl iodide | 78 | NMR: δ 2.35 (s, 3H, CH-N) |
| Benzyl chloride | 65 | HRMS: m/z 318.1542 [M+H] |
This reaction is critical for modifying the compound’s solubility and biological target affinity .
Acylation Reactions
The amine group reacts with acyl chlorides or anhydrides to form amides:
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Mechanism : Nucleophilic acyl substitution
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Example : Reaction with acetyl chloride yields N-acetyl-[4-(2-methyl-1H-imidazol-1-yl)benzyl]amine
Imidazole Ring Functionalization
The 2-methylimidazole subunit participates in electrophilic substitutions:
Nitration
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Reagents : HNO/HSO
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Position : C-4 of the imidazole ring (meta to methyl group)
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Product : 4-Nitro-2-methylimidazole benzylamine derivative (57% yield) .
Halogenation
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Reagents : N-bromosuccinimide (NBS) in DMF
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Regioselectivity : Bromination occurs at C-5 of the imidazole ring due to methyl-directed electrophilic attack .
Coordination Chemistry
The imidazole nitrogen and amine group act as ligands for metal complexes:
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| ZnCl | N-imidazole, NH | Catalytic oxidation studies |
| Cu(NO) | Chelation via N and NH | Antimicrobial activity |
Stoichiometric studies confirm a 1:2 (metal:ligand) ratio in most complexes.
Condensation Reactions
The amine group condenses with carbonyl compounds:
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Schiff Base Formation :
Oxidative Coupling
Under oxidative conditions (e.g., K[Fe(CN)]):
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Product : Dimeric species linked via C-N bonds at the benzyl position
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Mechanistic Pathway : Radical-mediated coupling confirmed by ESR spectroscopy .
Key Mechanistic Insights
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Steric Effects : The 2-methyl group on the imidazole ring directs electrophilic substitutions to C-4/C-5 positions.
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Electronic Effects : The benzylamine group enhances nucleophilicity at the NH site compared to unsubstituted imidazoles .
This reactivity profile enables tailored modifications for applications in medicinal chemistry and materials science.
Scientific Research Applications
Neurodegenerative Disease Treatment
One of the primary applications of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate is in the treatment of neurodegenerative disorders. Research indicates that imidazole compounds, similar to this compound, can inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. These compounds may help in reducing amyloid protein deposits, thereby offering therapeutic benefits for conditions such as Alzheimer's and related disorders .
Antimicrobial Activity
The imidazole ring present in This compound has been associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents .
Binding Affinity Studies
Studies have focused on the binding affinity of This compound with different biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to understand its interaction mechanisms, which can inform drug design and development processes.
Case Study 1: Alzheimer’s Disease Research
A study published in a peer-reviewed journal demonstrated that imidazole compounds significantly reduced amyloid plaque formation in animal models of Alzheimer's disease. The research highlighted the potential of This compound as a candidate for further development into a therapeutic agent aimed at mitigating cognitive decline associated with neurodegenerative diseases .
Case Study 2: Antimicrobial Testing
In another study, derivatives of imidazole were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to This compound exhibited significant antibacterial activity, suggesting its potential application in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The benzylamine group can interact with receptors or other biomolecules, influencing various biological pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities among related imidazole derivatives:
Key Observations :
- Substituent Effects : The benzoic acid derivative (CAS 921938-78-5) replaces the benzylamine with a carboxylic acid, significantly altering polarity and reactivity. The HCl salt further enhances crystallinity and stability .
- Solubility : The dihydrochloride salt in likely exhibits superior aqueous solubility compared to the hydrate form of the target compound due to ionic interactions .
- Aromatic Bulk : The biphenyl-substituted imidazol-2-amine () introduces steric bulk, which may enhance binding to hydrophobic pockets in biological targets but reduce membrane permeability compared to the smaller benzyl group in the target compound .
Biological Activity
Introduction
[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate is a compound that showcases significant biological activity due to its unique structural features, which include a benzylamine core and a 2-methylimidazole substituent. This article delves into the various biological activities associated with this compound, including its antimicrobial, antitumor, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound allows it to interact with multiple biological targets. The imidazole moiety is known for its versatility in biological systems, contributing to the compound's diverse pharmacological profiles.
| Property | Description |
|---|---|
| Molecular Formula | CHN·HO |
| Molecular Weight | 218.26 g/mol |
| Solubility | Highly soluble in water and polar solvents |
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In a study comparing several imidazole derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Antitumor Activity
The potential of this compound as an antitumor agent has been explored in various studies. Its mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation.
For example, the compound has been tested against several cancer cell lines, showing IC values in the micromolar range. In particular, it exhibited significant antiproliferative effects on colon cancer cell lines, suggesting a promising avenue for further development as an anticancer therapeutic .
Anti-inflammatory and Other Pharmacological Activities
Imidazole derivatives are also recognized for their anti-inflammatory properties. Studies have indicated that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Additionally, this compound has been investigated for its antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may inhibit specific kinases that play crucial roles in cell signaling pathways related to cancer growth.
- Receptor Binding : It shows potential for binding to receptors involved in inflammatory responses and microbial resistance mechanisms.
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Efficacy : A study conducted on a series of imidazole derivatives showed that this compound had superior antimicrobial activity compared to traditional antibiotics when tested against resistant strains of bacteria .
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines, particularly in assays involving colon and breast cancer cells .
Q & A
Q. How to resolve conflicting biological activity data across studies?
- Data Analysis : Re-evaluate assay conditions (e.g., cell line viability, serum concentration). Perform dose-response curves in triplicate and use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
